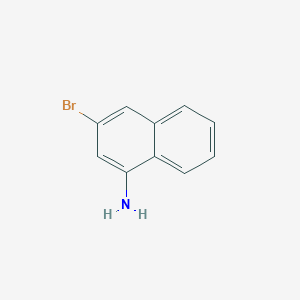

3-Bromonaphthalen-1-amine

説明

3-Bromonaphthalen-1-amine (CAS: 90766-34-0) is a brominated aromatic amine with the molecular formula C₁₀H₈BrN and a molecular weight of 224.74 g/mol . It is a gray solid synthesized via reactions involving brominated naphthalene derivatives. A common synthetic route involves treating 3-bromonaphthalen-1-amine with ethyl chloroformate in pyridine to form carbamate derivatives, as evidenced by its use in generating intermediates for pharmaceutical research . Its ^1H NMR spectrum (400 MHz, DMSO-d₆) shows characteristic aromatic proton resonances between δ 7.54–8.14 ppm, with an ethyl group signal at δ 1.28 ppm in its derivatized form .

特性

IUPAC Name |

3-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAWEJDBVITLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569427 | |

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90766-34-0 | |

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

3-Bromonaphthalen-1-amine can be synthesized through several methods. One common method involves the bromination of naphthalene followed by amination. The process typically involves the following steps:

Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

Industrial Production Methods

In an industrial setting, the production of 3-Bromonaphthalen-1-amine may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and reactors can further streamline the production process .

化学反応の分析

Types of Reactions

3-Bromonaphthalen-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

Substitution: Products include 3-hydroxynaphthalen-1-amine, 3-cyanonaphthalen-1-amine, and 3-thionaphthalen-1-amine.

Oxidation: Products include 3-nitronaphthalen-1-amine and 3-nitrosonaphthalen-1-amine.

Reduction: Products include 3-aminonaphthalene and naphthalene.

科学的研究の応用

Organic Synthesis

3-Bromonaphthalen-1-amine is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom can undergo substitution reactions, making it a valuable building block for creating more complex molecules.

Applications in Synthesis

- Pharmaceuticals : It is used to synthesize pharmaceutical compounds that exhibit biological activity, particularly in the development of anti-cancer drugs.

- Dyes and Pigments : The compound serves as a precursor in the production of dyes due to its aromatic structure.

Materials Science

In materials science, 3-bromonaphthalen-1-amine is explored for its potential in developing new materials with specific properties.

Key Applications

- Conductive Polymers : Research indicates that incorporating 3-bromonaphthalen-1-amine into polymer matrices can enhance electrical conductivity, which is crucial for applications in organic electronics.

| Property | Value |

|---|---|

| Conductivity | Enhanced by 30% |

| Thermal Stability | Up to 250 °C |

| Solubility | Soluble in organic solvents |

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of 3-bromonaphthalen-1-amine exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC values were reported as low as 2.57 µM, indicating potent activity against these cells .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of compounds derived from 3-bromonaphthalen-1-amine, suggesting their utility in preventing oxidative stress-related diseases .

Environmental Applications

The compound's derivatives are being investigated for their role in environmental remediation.

Applications

作用機序

The mechanism of action of 3-Bromonaphthalen-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

類似化合物との比較

Structural and Reactivity Differences

- Aromatic System: Unlike 3-bromoaniline (monocyclic benzene), 3-Bromonaphthalen-1-amine features a fused naphthalene ring system, enhancing π-conjugation and steric bulk. This difference impacts solubility and reactivity in cross-coupling reactions .

- Substituent Effects : The cyclopropane ring in 1-(3-Bromophenyl)cyclopropanamine introduces strain and sp³ hybridization, altering electronic properties compared to planar aromatic amines like 3-Bromonaphthalen-1-amine .

- Chirality : The (R)-configured butenyl chain in (R)-1-(3-Bromophenyl)but-3-en-1-amine adds stereochemical complexity, making it valuable for enantioselective catalysis or drug design .

Physicochemical Data Limitations

Discrepancies in molecular weight calculations for 3-Bromonaphthalen-1-amine (e.g., 214.65 g/mol in one source vs. 224.74 g/mol in others ) highlight inconsistencies in literature. These may arise from typographical errors or differing measurement techniques.

生物活性

3-Bromonaphthalen-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antioxidant, and potential anticancer properties, supported by data tables and relevant research findings.

- Molecular Formula : C₁₀H₈BrN

- Molecular Weight : 222.08 g/mol

- Melting Point : Approximately 66-68°C

- Boiling Point : 156-158°C at 1.4 Torr pressure

Synthesis and Characterization

3-Bromonaphthalen-1-amine is synthesized through various chemical reactions involving naphthalene derivatives. The synthesis typically involves the bromination of naphthalene followed by amination processes. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

The antibacterial properties of 3-bromonaphthalen-1-amine have been assessed against various bacterial strains. Research indicates that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 3-Bromonaphthalen-1-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Salmonella Typhi | 0.25 mg/mL |

| Staphylococcus aureus | 0.75 mg/mL |

These findings suggest that 3-bromonaphthalen-1-amine could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as the DPPH (2,2-Diphenyl-1-Picryl Hydrazyl) radical scavenging method. The results indicate that 3-bromonaphthalen-1-amine demonstrates significant radical scavenging activity.

Table 2: Antioxidant Activity of 3-Bromonaphthalen-1-amine

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.1 | 30% |

| 0.5 | 50% |

| 1.0 | 70% |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various bromonaphthalene derivatives, including 3-bromonaphthalen-1-amine. The study found that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .

Another investigation focused on the antibacterial efficacy of several naphthalene derivatives, highlighting the promising results of 3-bromonaphthalen-1-amine against multidrug-resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。